2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride
Description
Chemical Identity and Structural Characterization
Molecular Structure and Properties
Molecular Formula and Weight
2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride possesses the molecular formula C7H16ClNOS, with a molecular weight of 197.72 g/mol. The compound exists as a hydrochloride salt of the parent molecule 2-[(thian-4-yl)amino]ethan-1-ol, which has the molecular formula C7H15NOS and a molecular weight of 161.26 g/mol. This molecular composition reflects the incorporation of one chlorine atom and one additional hydrogen atom compared to the free base form, consistent with the formation of an ammonium chloride salt structure.
The molecular weight difference of 36.46 g/mol between the hydrochloride salt and the free base corresponds precisely to the addition of hydrogen chloride (HCl), confirming the stoichiometric formation of the salt. The elemental composition analysis reveals a carbon content that aligns with the seven-carbon framework, while the presence of sulfur, nitrogen, and oxygen atoms contributes to the compound's distinctive chemical properties.
Structural Representation and Isomerism
The structural architecture of this compound features a tetrahydro-2H-thiopyran ring system (thian ring) connected through a secondary amine linkage to an ethanol chain. The IUPAC name for this compound is 2-((tetrahydro-2H-thiopyran-4-yl)amino)ethan-1-ol hydrochloride. The molecular structure can be represented through multiple notational systems, including the SMILES notation: OCCNC1CCSCC1.[H]Cl.
The InChI representation for the free base component is InChI=1S/C7H15NOS/c9-4-3-8-7-1-5-10-6-2-7/h7-9H,1-6H2, which provides a standardized description of the molecular connectivity. The corresponding InChIKey is XSSBCZGTVRBHRV-UHFFFAOYSA-N, offering a unique identifier for database searches and computational applications.
The compound exhibits conformational isomerism due to the flexibility of both the thian ring and the ethanol side chain. The thian ring can adopt chair and boat conformations, similar to cyclohexane derivatives, with the 4-position substitution influencing the preferred conformation. The amino and hydroxyl functional groups provide additional sites for hydrogen bonding, which can stabilize specific conformational arrangements.
Physicochemical Properties
The physicochemical properties of this compound are significantly influenced by the presence of multiple polar functional groups and the ionic nature of the hydrochloride salt. The compound demonstrates enhanced solubility in polar solvents such as water and ethanol due to the presence of hydroxyl and amino groups, as well as the ionic chloride component.
The molecular architecture contributes to specific physical characteristics, including melting point behavior and crystalline structure formation. The hydrochloride salt form typically exhibits higher thermal stability compared to the free base, with the ionic interactions providing additional lattice energy in the solid state. The presence of the sulfur atom in the thian ring introduces additional polarizability, affecting intermolecular interactions and bulk properties.
Table 1: Molecular Properties Comparison
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C7H15NOS | C7H16ClNOS |
| Molecular Weight (g/mol) | 161.26 | 197.72 |
| CAS Number | 37031-27-9 | 52163-06-1 |
| MDL Number | MFCD12187150 | MFCD28139625 |
| Typical Purity | 97% | 97% |
Spectroscopic Analysis and Structural Confirmation
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through analysis of both proton and carbon environments. The 1H NMR spectrum reveals characteristic signal patterns that correspond to the distinct molecular regions within the compound structure. The thian ring protons typically exhibit complex multipicity patterns due to the six-membered ring system and the sulfur atom's influence on chemical shift values.
The ethanol chain attached to the amino group displays characteristic triplet and quartet patterns for the methylene protons adjacent to the hydroxyl and amino functionalities, respectively. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms, resulting in downfield displacement compared to simple alkyl systems. Integration patterns confirm the expected proton ratios for each molecular region.
Carbon-13 NMR spectroscopy provides additional structural confirmation through the identification of distinct carbon environments. The thian ring carbons exhibit characteristic chemical shifts that reflect the sulfur atom's electronic influence, while the ethanol chain carbons show expected patterns for primary alcohol and secondary amine functionalities. DEPT (Distortionless Enhancement by Polarization Transfer) experiments enable differentiation between primary, secondary, and tertiary carbon centers.
Infrared Spectroscopy
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within this compound. The hydroxyl group typically produces a broad absorption band in the region of 3200-3600 cm⁻¹, while the secondary amine functionality contributes to N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The intensity and position of these bands are influenced by hydrogen bonding interactions and the ionic nature of the hydrochloride salt.
Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with distinct patterns for the thian ring and ethanol chain components. The sulfur-containing ring system may produce characteristic C-S stretching vibrations in the lower frequency region around 600-800 cm⁻¹. The hydrochloride salt formation can introduce additional bands related to N-H···Cl⁻ interactions and may shift existing bands due to changes in hydrogen bonding patterns.
Mass Spectrometry
Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak for the free base component appears at m/z 161, corresponding to the protonated molecular ion [M+H]⁺. Additional ionization adducts include [M+Na]⁺ and [M+K]⁺ peaks, which assist in molecular weight verification.
Fragmentation patterns reveal characteristic losses that correspond to functional group eliminations and ring system fragmentations. Common fragmentation pathways include loss of the ethanol side chain, thian ring opening, and formation of characteristic sulfur-containing fragments. The collision-induced dissociation patterns provide structural information about the molecular connectivity and stability of different molecular regions.
Table 2: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 162.09471 | 133.4 |
| [M+Na]⁺ | 184.07665 | 137.3 |
| [M-H]⁻ | 160.08015 | 134.6 |
| [M+NH₄]⁺ | 179.12125 | 153.3 |
| [M+K]⁺ | 200.05059 | 135.0 |
X-ray Crystallography
X-ray crystallographic analysis provides definitive three-dimensional structural information for this compound in the solid state. The crystalline structure reveals the precise spatial arrangement of atoms, bond lengths, and bond angles within the molecular framework. The thian ring typically adopts a chair conformation in the crystal lattice, with the amino ethanol substituent occupying an equatorial or axial position depending on the specific crystal packing arrangement.
The hydrochloride salt formation influences the crystal packing through ionic interactions between the protonated amino group and the chloride counterion. These ionic interactions, combined with hydrogen bonding from the hydroxyl group, contribute to the overall crystal stability and determine the unit cell parameters. The crystal structure analysis provides valuable information about intermolecular interactions and can reveal the presence of water molecules or other solvents in the crystal lattice.
Comparative Analysis with Related Amino Alcohols
Relationship to 2-[(Thian-4-yl)amino]ethan-1-ol Free Base
The relationship between this compound and its free base form represents a fundamental acid-base equilibrium system. The free base, with molecular formula C7H15NOS and molecular weight 161.26 g/mol, serves as the parent compound from which the hydrochloride salt is derived through protonation of the secondary amine functionality. This transformation significantly alters the compound's physicochemical properties while maintaining the core structural framework.
The conversion from free base to hydrochloride salt enhances water solubility and provides improved stability for storage and handling. The ionic nature of the hydrochloride form facilitates dissolution in aqueous media, making it more suitable for biological applications where aqueous compatibility is essential. The pKa value of the amino group determines the degree of protonation at physiological pH, influencing the compound's behavior in biological systems.
Chemical reactivity patterns differ between the two forms, with the free base exhibiting nucleophilic properties due to the lone pair electrons on the nitrogen atom, while the hydrochloride salt shows reduced nucleophilicity due to the protonated state. This difference affects potential synthetic applications and chemical transformations that may involve the amino functionality as a reactive center.
Comparison with Other Thian-Containing Amino Alcohols
Comparative analysis with other thian-containing amino alcohols reveals structural and property relationships within this compound class. 2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride, with molecular formula C7H16ClNOS and molecular weight 197.73 g/mol, represents a positional isomer where the amino ethanol substituent is attached at the 3-position rather than the 4-position of the thian ring. This positional difference influences conformational preferences and potential intermolecular interactions.
The 3-substituted isomer may exhibit different chemical shift patterns in NMR spectroscopy due to the altered electronic environment and different spatial relationships between the functional groups. The ring conformation preferences may also vary, potentially affecting the overall molecular shape and reactivity patterns. Both compounds share similar synthetic accessibility and general chemical properties but may differ in specific applications due to their distinct three-dimensional arrangements.
Table 3: Comparative Analysis of Thian-Containing Amino Alcohols
| Compound | Position | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 2-[(Thian-4-yl)amino]ethan-1-ol HCl | 4-position | 197.72 g/mol | 52163-06-1 | Equatorial/axial substitution patterns |
| 2-[(Thian-3-yl)amino]ethan-1-ol HCl | 3-position | 197.73 g/mol | 1803596-55-5 | Different conformational preferences |
| 2-[(4,4-Dimethylthian-3-yl)amino]ethanol | 3-position | 189.32 g/mol | - | Dimethyl substitution effects |
More complex derivatives, such as 2-[(4,4-Dimethylthian-3-yl)amino]ethanol with molecular formula C9H19NOS and molecular weight 189.32 g/mol, incorporate additional methyl substituents that influence steric interactions and conformational behavior. The presence of gem-dimethyl groups at the 4-position creates significant steric hindrance and may stabilize specific ring conformations through the gem-dialkyl effect.
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol, with molecular formula C8H17NO2S and molecular weight 191.29 g/mol, represents a structural variant where the ethanol chain is connected through an ether linkage rather than an amine bond. This structural modification significantly alters the electronic properties and hydrogen bonding capabilities compared to the direct amino alcohol derivatives.
Properties
IUPAC Name |
2-(thian-4-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c9-4-3-8-7-1-5-10-6-2-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCVVWUAAPUBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52163-06-1 | |
| Record name | 2-[(thian-4-yl)amino]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview:
- Thiourea reacts with halogenated acetoacetates (e.g., 4-chloroacetoacetate derivatives) to form the thiazole ring.
- The intermediate is then hydrolyzed and functionalized to incorporate the aminoethanol moiety.
- Final salt formation with hydrochloric acid yields the hydrochloride salt.
Key Steps and Conditions:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| Step 1: Thiazole ring synthesis | React thiourea with 4-chloroacetoacetate | - Thiourea suspended in water at 5–10°C - 4-chloroacetoacetate in a chlorohydrocarbon (e.g., methylene chloride) - Addition over 25–30 min at 5–10°C |
, |
| Step 2: Hydrolysis and functionalization | Hydrolyze intermediate to introduce aminoethanol group | - Hydrolysis with concentrated HCl at 60°C - Reaction time: 6 hours |
, |
| Step 3: Salt formation | Acidify to obtain hydrochloride salt | - Concentrated HCl cooled to 1–2°C - Stirring for 1 hour |
Process Parameters:
- Temperature control is critical, typically maintained at 5–10°C during initial reactions.
- The molar ratio of thiourea to halogenated acetoacetate is approximately 1:1 to 1:1.5.
- The reaction mixture is often cooled and stirred for extended periods to ensure complete conversion.
Data Table: Preparation Process Summary
Another approach involves synthesizing a thiazole ester precursor, followed by hydrolysis and amino group introduction.
Process Outline:
- Synthesis of a thiazole ester intermediate via reaction of thiourea with halogenated acetoacetates.
- Hydrolysis of ester groups under basic or acidic conditions.
- Introduction of aminoethanol moiety through nucleophilic substitution or reduction.
- Final salt formation with hydrochloric acid.
Reaction Conditions:
- Use of polar organic solvents such as acetonitrile or acetone.
- Hydrolysis performed under alkaline conditions (NaOH or KOH) at elevated temperatures (~60°C).
- The aminoethanol group is incorporated via nucleophilic substitution or reduction steps.
Research Findings:
- Hydrolysis of ester groups generally proceeds efficiently under alkaline conditions, providing high yields.
- The aminoethanol group can be introduced via reductive amination or nucleophilic substitution with suitable reagents.
- The process is compatible with GMP standards for pharmaceutical manufacturing.
Hydrolysis of Ester Derivatives of Thiazole Precursors
Based on patent literature, a common method involves hydrolyzing ester derivatives of thiazole compounds in the presence of strong bases, followed by acidification to produce the hydrochloride salt.
Typical Procedure:
- Starting with a thiazole ester derivative.
- Hydrolyzing with NaOH or KOH at temperatures around 60°C.
- Acidifying with concentrated HCl to form the hydrochloride salt.
- Crystallization and purification of the final compound.
Process Data:
| Parameter | Details | Source |
|---|---|---|
| Hydrolysis Base | NaOH or KOH | , |
| Temperature | 60°C | , |
| Reaction Time | 2–6 hours | , |
| Final pH | Acidic (pH 1–2) | , |
| Yield | Up to 92% |
Notes on Process Optimization and Environmental Considerations
- The use of water as a solvent during initial steps minimizes environmental impact.
- Cooling and controlled addition are essential to prevent side reactions.
- The process can be scaled up for industrial production while maintaining high purity and yield.
- Proper handling of chlorohydrocarbons and acids is necessary to ensure safety and compliance with GMP.
Summary of Key Preparation Data
| Aspect | Details |
|---|---|
| Raw Materials | Thiourea, halogenated acetoacetates (preferably 4-chloroacetoacetate), hydrochloric acid |
| Solvents | Water, chlorohydrocarbons (methylene chloride), organic solvents (acetonitrile, acetone) |
| Reaction Temperatures | 0–10°C during addition, 60°C for hydrolysis |
| Reaction Times | 25–30 min (addition), 2–6 hours (hydrolysis) |
| Molar Ratios | Thiourea: halogenated acetoacetate = 1:1 to 1:1.5 |
| Purity & Yield | Up to 99%, yields around 92% |
Chemical Reactions Analysis
Types of Reactions
2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Structural Characteristics
The molecular formula for 2-[(thian-4-yl)amino]ethan-1-ol hydrochloride is C₇H₁₅NOS·HCl. Its structure includes a thian ring, which contributes to its unique properties and interactions with biological systems. The compound's InChIKey is XSSBCZGTVRBHRV-UHFFFAOYSA-N, and it has a predicted collision cross-section (CCS) that varies depending on the adduct formed during mass spectrometry analysis .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Properties:
Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.
2. Enzyme Inhibition:
The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This characteristic can be leveraged in drug design to create inhibitors for therapeutic targets in diseases such as cancer or infections.
3. Neuroprotective Effects:
There is emerging evidence that compounds with thian structures can have neuroprotective properties. This suggests that this compound may be explored for applications in neurodegenerative disease research.
Medicinal Chemistry:
The compound serves as a versatile scaffold in medicinal chemistry, allowing researchers to synthesize derivatives with enhanced biological activity. Its unique structure can facilitate the design of novel therapeutic agents targeting various diseases.
Drug Development:
Given its potential enzyme inhibition and antimicrobial properties, this compound could be an important lead compound in drug discovery programs aimed at developing new treatments for bacterial infections or cancer.
Analytical Chemistry:
The compound can be utilized in analytical chemistry for the development of assays to measure enzyme activity or as a standard reference material in mass spectrometry due to its well-defined CCS values.
Mechanism of Action
The mechanism of action of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride with two structurally related compounds from the evidence:
Key Differences and Implications:
Structural Complexity :
- The thiomorpholine 1-oxide derivative features a fused sulfur-oxygen ring system and a chlorophenyl group, increasing steric bulk and lipophilicity compared to the simpler thian-based compound. This may enhance membrane permeability but reduce aqueous solubility.
- The bromothiophene analog incorporates a five-membered aromatic heterocycle with bromine, which introduces strong electron-withdrawing effects. This could alter reactivity in nucleophilic substitutions or metal-catalyzed reactions.
Molecular Weight and Pharmacokinetics :
- The hypothetical thian compound (~203.7 g/mol) has a significantly lower molecular weight than the thiomorpholine oxide derivative (309.25 g/mol) , suggesting better bioavailability and metabolic clearance.
- The bromothiophene derivative (~288.6 g/mol) falls between the two, but its bromine atom may increase metabolic stability due to resistance to oxidative degradation.
The bromothiophene group offers π-π stacking interactions with aromatic residues in proteins, a feature absent in the aliphatic thian and thiomorpholine derivatives.
Research Findings and Limitations
- The chlorophenyl group may confer dopamine receptor affinity.
- Bromothiophene Analog : Safety data are unavailable, but brominated thiophenes are common in antiviral and anticancer research due to their electrophilic reactivity.
- Gaps in Knowledge: Direct pharmacological or toxicological studies on this compound are absent. Predictions rely on extrapolation from analogs, emphasizing the need for targeted research.
Biological Activity
2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride is an organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a thian ring and an amino alcohol moiety, positions it as a promising candidate for various pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential therapeutic applications.
Structural Characteristics
The compound has the following structural and molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHNOS·HCl |
| Molecular Weight | 197.72 g/mol |
| SMILES Notation | C1CSCCC1NCCO |
| InChIKey | XSSBCZGTVRBHRV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate enzyme activities and influence receptor interactions, leading to various biochemical responses such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through specific pathways.
These mechanisms suggest that the compound could serve as a valuable lead in drug development.
Antimicrobial Properties
Studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, it has demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 μM |
| Escherichia coli | 16.1 μM |
| Klebsiella pneumoniae | 16.5 μM |
These findings indicate that the compound could be developed into an effective antimicrobial agent.
Anticancer Activity
The compound's anticancer potential has also been explored in several studies. For example, bioassays have shown that derivatives of this compound exhibit broad-spectrum anticancer activity with IC50 values in the low micromolar range, indicating potent effects against various cancer cell lines.
Case Studies
Recent research has focused on the synthesis and biological evaluation of derivatives of this compound, revealing insights into its structure-activity relationships (SAR).
- Study on Anticancer Activity : A study demonstrated that modifications to the thian ring significantly enhanced anticancer activity against breast cancer cell lines, with some derivatives showing IC50 values as low as 5 μM.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against multiple bacterial strains, confirming its efficacy compared to standard antibiotics like ciprofloxacin.
Q & A
Q. What are the recommended synthetic routes for 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React thian-4-amine with 2-chloroethanol under reflux in anhydrous conditions to avoid hydrolysis .
- Step 2: Neutralize with hydrochloric acid to precipitate the hydrochloride salt.
Optimization Tips: - Adjust pH to stabilize intermediates (acidic conditions favor protonation of the amine, while basic conditions may promote side reactions) .
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify optimal reaction times .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Confirm hydrogen and carbon environments (e.g., δ~2.5–3.5 ppm for thian-4-yl protons) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% is standard for research-grade compounds) .
- Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- Elemental Analysis: Validate stoichiometry (C, H, N, S, Cl content) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in the reactivity data of this compound across different studies?
Answer: Contradictions often arise from variability in experimental setups. To address this:
- Systematic Parameter Variation: Test reactivity under controlled pH (e.g., 4–8), temperature (25–80°C), and solvent polarity (water vs. DMF) .
- Kinetic Studies: Compare reaction rates under identical conditions using stopped-flow techniques or in situ spectroscopy .
- Statistical Analysis: Apply multivariate regression to identify dominant factors (e.g., solvent polarity has a stronger impact than temperature in nucleophilic substitutions) .
Q. How can researchers design experiments to investigate the compound's stability under various experimental conditions?
Answer: Stability Protocol:
- Thermal Stability: Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation via HPLC .
- Photostability: Expose to UV-Vis light (300–800 nm) and monitor changes in UV absorbance or NMR spectra .
- Hydrolytic Stability: Test in buffered solutions (pH 3, 7, 10) to identify pH-dependent decomposition pathways .
Critical Note: Use stability-indicating assays (e.g., mass spectrometry) to distinguish degradation products from synthetic impurities .
Q. What advanced methodologies are suitable for studying the compound's interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka, kd) to receptors or enzymes .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Molecular Dynamics Simulations: Model binding conformations using software like GROMACS or AMBER (validate with NMR or X-ray crystallography) .
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of the compound?
Answer:
- Chiral Resolution: Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like amine alkylation .
- Circular Dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
